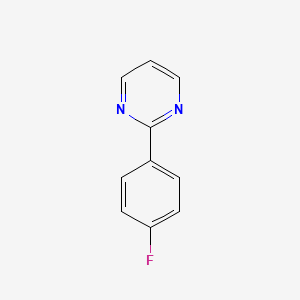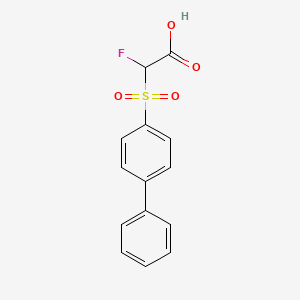
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is an organic compound with the molecular formula C14H11FO4S It is characterized by the presence of a fluoro group, a biphenyl moiety, and a sulfonylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki-Miyaura coupling reaction.
Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The final step involves the sulfonylation of the biphenyl intermediate using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced fluorination techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-biphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonylacetic acid group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a difluoro group and a fluorosulfonyl group, differing in the substitution pattern.
Uniqueness
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is unique due to its combination of a fluoro group, biphenyl moiety, and sulfonylacetic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
653588-45-5 |
|---|---|
Molecular Formula |
C14H11FO4S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-fluoro-2-(4-phenylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-13(14(16)17)20(18,19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
InChI Key |
KQQGUCWMLOHUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



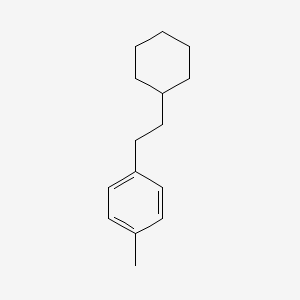
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
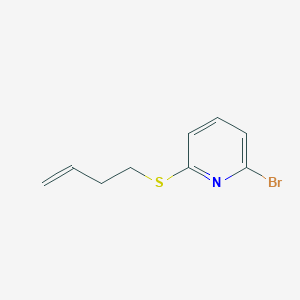
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
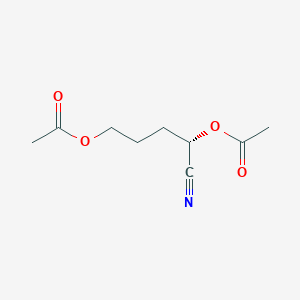
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
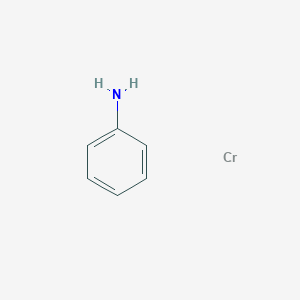
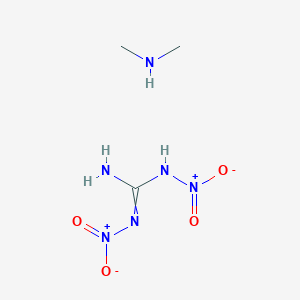
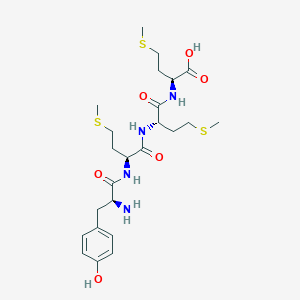
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
